molecular formula C31H29N3O2 B4920393 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione

3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione

Cat. No.: B4920393
M. Wt: 475.6 g/mol
InChI Key: UVSZNZCOBJRENH-UHFFFAOYSA-N
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Description

3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione is a complex organic compound with the molecular formula C31H29N3O2 and a molecular weight of 475.59 g/mol This compound is characterized by its unique structure, which includes a piperazine ring, a naphthalene moiety, and a pyrrolidine-2,5-dione core

Preparation Methods

The synthesis of 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the pyrrolidine-2,5-dione core under specific reaction conditions . Industrial production methods may involve optimization of these steps to improve yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-(4-benzhydrylpiperazin-1-yl)-1-naphthalen-1-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29N3O2/c35-29-22-28(31(36)34(29)27-17-9-15-23-10-7-8-16-26(23)27)32-18-20-33(21-19-32)30(24-11-3-1-4-12-24)25-13-5-2-6-14-25/h1-17,28,30H,18-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSZNZCOBJRENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC4=CC=CC=C43)C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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